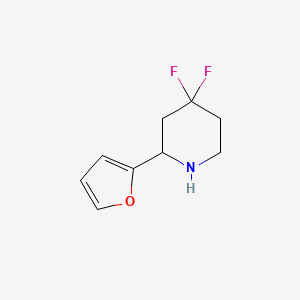

4,4-difluoro-2-(furan-2-yl)piperidine

Description

4,4-Difluoro-2-(furan-2-yl)piperidine is a fluorinated piperidine derivative featuring a difluoro substitution at the 4-position and a furan-2-yl group at the 2-position. The furan-2-yl group contributes aromaticity and hydrogen-bonding capabilities, which may influence molecular interactions in biological systems.

Properties

IUPAC Name |

4,4-difluoro-2-(furan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-9(11)3-4-12-7(6-9)8-2-1-5-13-8/h1-2,5,7,12H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCFNLONSCKHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-2-(furan-2-yl)piperidine typically involves the introduction of fluorine atoms and the furan ring onto the piperidine scaffold. One common method involves the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-boronic acid and a palladium catalyst under Suzuki coupling conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-(furan-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form 4,4-difluoro-2-(tetrahydrofuran-2-yl)piperidine.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: 4,4-Difluoro-2-(tetrahydrofuran-2-yl)piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-2-(furan-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-(furan-2-yl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. IDE Activators (e.g., Ia2)

Compounds such as IDE activators (e.g., 4-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperidine ) share a piperidine core with a furan-containing substituent. These derivatives activate insulin-degrading enzyme (IDE) by up to 500% at 200 μM concentrations . Unlike 4,4-difluoro-2-(furan-2-yl)piperidine, the substituent in IDE activators includes a pyrazole ring fused to the furan group, which likely enhances π-π stacking interactions. The absence of fluorine in these compounds suggests that the difluoro substitution in the target compound may improve metabolic stability or alter binding kinetics.

2.1.2. 1-(3-Phenylbutyl)piperidine Derivatives

Compounds with a 1-(3-phenylbutyl)piperidine moiety (e.g., those in S1R ligand studies) exhibit substituents at the 4-position of the piperidine ring. Larger hydrophobic groups (e.g., phenylbutyl) enhance binding to hydrophobic cavities near helices α4 and α5 in protein targets, as evidenced by RMSD values >4 Å . In contrast, the 4,4-difluoro substitution in the target compound introduces electronegative fluorine atoms, which may reduce hydrophobic interactions but increase dipole-dipole interactions or steric hindrance.

2.1.3. Spiro[piperidine-4,2'-quinoline] Derivatives Spiro piperidine derivatives (e.g., 1'-acyl-spiro[piperidine-4,2'-quinolines]) feature a fused ring system that restricts conformational flexibility . While these compounds are synthesized via acylation (yields >90%), their spiro architecture differs significantly from the linear this compound. The difluoro substitution in the target compound may offer intermediate rigidity without the synthetic complexity of spiro systems.

Electronic and Steric Effects of Substituents

- Fluorine Substitution : The 4,4-difluoro group increases electronegativity and may enhance metabolic stability, analogous to 2',2'-difluorodeoxycytidine (gemcitabine) , where fluorine substitutions improve resistance to enzymatic degradation .

- Furan-2-yl Group : The furan ring’s oxygen atom can participate in hydrogen bonding, similar to furan-containing coelenterazine analogues . This contrasts with purely hydrophobic substituents (e.g., phenylbutyl in S1R ligands), which prioritize van der Waals interactions .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.